molecular formula C12H19BrN2 B1292187 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine CAS No. 1016805-18-7

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine

Cat. No. B1292187
M. Wt: 271.2 g/mol
InChI Key: UFYFSTYWLRXBGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through different methods. For instance, the Schiemann reaction and bromination were used to synthesize 1-bromo-2,4-difluorobenzene, achieving a high yield and purity . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature being crucial for the reaction . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water also resulted in a high yield and purity, indicating the effectiveness of this method . These studies suggest that the synthesis of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine could potentially be carried out through similar bromination reactions, possibly starting from an appropriate diamine precursor.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often confirmed using various spectroscopic techniques. For example, the structure of synthesized compounds was characterized by GC-MS and 1H NMR techniques , as well as IR and NMR spectrometry . These methods would likely be applicable for confirming the structure of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine once synthesized.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can vary widely. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission (AIE) characteristics . While the specific properties of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine are not discussed, similar analyses could be conducted to determine its photophysical properties, solubility, melting point, and other relevant physical and chemical characteristics.

Scientific Research Applications

1. Computational Study of Molecular Structure

A computational study on dibromobenzenes, including similar structures to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, revealed insights into their geometrical structures, molecular orbitals, and UV-vis spectra. The study found that the presence of bromine atoms causes a distortion in the benzene ring due to their high electronegativity. Additionally, these compounds exhibit distinct reactivity and electronic properties, such as small HOMO-LUMO energy gaps, indicating their potential in various applications like material science and spectroscopy (Wang et al., 2013).

2. Synthesis and Properties of Polyimides

Research on the synthesis and characterization of polyimides from novel diamine monomers showcases the versatility of compounds structurally related to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine. These polyimides exhibit high thermal stability, favorable optical and electrical properties, and potential in light-emitting applications (Choi et al., 2010).

3. Synthesis and Biological Activity Studies of Phosphazenes

Compounds structurally similar to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine have been used in the synthesis of phosphazenes. These studies not only shed light on the synthesis process but also explore the biological activity, offering insights into the potential medicinal applications of these compounds (Kuzey et al., 2020).

4. Synthesis and Antibacterial Activity of Benzene Derivatives

A series of novel benzene derivatives, synthesized from compounds similar to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, have demonstrated promising antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Hanumantappa et al., 2021).

properties

IUPAC Name

4-bromo-1-N,1-N-dipropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYFSTYWLRXBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine

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